N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-[[cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-5-6-10-15(13)16(11-19)21-17(22)12-20-18(23)14-8-3-2-4-9-14/h2-10,16H,12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYCEOJKRREEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.32 g/mol
- IUPAC Name : this compound
This compound features a benzamide backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
1. Inhibition of P2X7 Receptor
Research indicates that compounds similar to this compound may act as inhibitors of the P2X7 receptor, a receptor implicated in inflammatory processes and pain signaling. Inhibiting this receptor can lead to reduced inflammation and pain, making it a target for therapeutic intervention in chronic pain conditions and autoimmune diseases .
2. Antitumor Activity
The compound has shown promise in antitumor activity through its interaction with various cellular pathways. For instance, derivatives of benzamide have been noted for their ability to induce apoptosis in cancer cells by modulating Bcl-2 family proteins . The presence of the cyano group may enhance its potency by increasing lipophilicity and facilitating cellular uptake.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzamide structure significantly affect biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Cyano group | Enhances lipophilicity and receptor binding |
| Methyl group | Increases selectivity towards specific targets |
| Benzamide backbone | Provides a scaffold for interaction with proteins |
These findings suggest that careful modification of the compound's structure can lead to improved biological efficacy.
Case Study 1: β-cell Protective Activity
A study explored related compounds that protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The results indicated that certain benzamide derivatives exhibited significant protective effects against cell death induced by stressors, with some compounds showing an EC50 value as low as 0.1 µM . This highlights the potential of this compound in diabetes-related therapies.
Case Study 2: Antimicrobial Activity
Another study reported on the antimicrobial properties of benzamide derivatives, noting that modifications could enhance activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like cyano was found to improve antibacterial efficacy . This suggests that this compound may also possess antimicrobial properties worth exploring.
Scientific Research Applications
Chemical Properties and Structure
N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide is characterized by its unique molecular structure, which includes a cyano group and a benzamide moiety. The compound's molecular formula is , with a molecular weight of approximately 246.28 g/mol. The presence of the cyano group enhances its reactivity and biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various benzamide derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of synthesized benzamide derivatives, it was found that certain compounds demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against various bacterial strains . The presence of functional groups such as cyano and methyl significantly influenced the activity.
| Compound | MIC (µM) | Activity |
|---|---|---|
| N1 | 1.27 | Effective against Gram-positive bacteria |
| N8 | 1.43 | Effective against E. coli |
| N22 | 2.60 | Effective against K. pneumoniae |
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano (-CN) and amide (-CONH-) groups are primary sites for hydrolysis:
- The cyano group hydrolyzes to a carboxylic acid under strong acidic conditions, forming N-[2-[(2-methylphenyl)(carbamoyl)methyl]amino]-2-oxoethyl]benzamide .
- The central amide bond hydrolyzes in basic media, yielding benzamide and a secondary amine intermediate .
Alkylation and Acylation
The secondary amine (-NH-) in the amino-oxoethyl chain undergoes nucleophilic substitution:
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | |
| Acylation | Acetyl chloride (ClCOCH₃) | N-acetylated product |
- Alkylation with methyl iodide forms N-[2-[(2-methylphenyl)(cyano)methylamino]-2-oxoethyl]benzamide .
- Acylation introduces acetyl groups, enhancing stability for pharmaceutical applications .
Reduction Reactions
The cyano group can be reduced to a primary amine:
| Conditions | Catalysts/Reagents | Products | Source |
|---|---|---|---|
| H₂, high pressure | Raney Nickel | N-[2-[[(2-methylphenyl)(aminomethyl)methyl]amino]-2-oxoethyl]benzamide | |
| LiAlH₄ in anhydrous THF | - | Same as above |
- Catalytic hydrogenation or LiAlH₄ reduction converts the cyano group to an aminomethyl moiety, altering pharmacological activity .
Electrophilic Aromatic Substitution
The benzamide and 2-methylphenyl rings participate in halogenation/nitration:
| Reaction Type | Reagents | Position | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to the amide group | |
| Halogenation | Cl₂/FeCl₃ | Ortho to methyl group |
- Nitration occurs preferentially on the benzamide ring due to electron-withdrawing effects of the amide .
- Halogenation targets the 2-methylphenyl ring, favoring ortho substitution .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) data from patents indicate:
| Condition | Observation | Source |
|---|---|---|
| 150°C, inert atmosphere | Stable (<5% mass loss in 2 hrs) | |
| >200°C | Decomposition (amide bond cleavage) |
- Degradation at elevated temperatures releases cyanide-containing byproducts, necessitating controlled storage .
Catalytic Reactions
Palladium-catalyzed cross-coupling reactions modify the aryl groups:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives |
- The 2-methylphenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling structural diversification .
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, biological activities, and key findings:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: The cyano group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 5c, 4), which rely on chlorine for electrophilic interactions . Azetidinone and thiazolidinone derivatives () exhibit enhanced antimicrobial activity due to β-lactam-like ring strain, a feature absent in the target compound. Benzimidazole-containing analogs () show anti-inflammatory effects linked to aromatic stacking interactions, whereas the target compound’s cyano group may favor hydrogen bonding or dipole interactions.
QSAR Insights: Topological parameters (e.g., Balaban index, Kier’s α) and electronic descriptors (HOMO energy) govern antimicrobial and anticancer activities in analogs .
Therapeutic Potential: Unlike nitazoxanide (antiparasitic) or ML266 (enzyme chaperone), the target compound’s lack of nitro or bromo groups suggests divergent applications, possibly in metabolic disorders (inferred from β-cell-targeting analogs in ).
Physicochemical Comparisons:
- Solubility: The cyano group may reduce aqueous solubility compared to amino- or hydroxyl-substituted benzamides (e.g., ) but improve lipid bilayer penetration.
Q & A
Q. What are the key considerations for synthesizing N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide in a laboratory setting?
Methodological Answer: Synthesis requires multi-step organic reactions, typically involving:
- Condensation reactions : Reacting cyanoacetamide derivatives with substituted benzoyl chlorides under reflux conditions (e.g., 4–6 hours at 80–100°C) .
- Purification : Use thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization (e.g., methanol or ethanol) to isolate pure crystals .
- Critical parameters : Control solvent polarity (e.g., dichloromethane or DMF), stoichiometric ratios, and temperature to avoid side products like hydrolyzed intermediates .
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Monitoring |
|---|---|---|---|
| 1 | Cyanoacetamide derivative + benzoyl chloride, DCM, 80°C, 4h | Acylation | TLC (hexane:ethyl acetate 3:1) |
| 2 | NaOH (aq.), methanol | Hydrolysis | pH adjustment |
| 3 | Recrystallization (methanol) | Purification | NMR purity check |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities (<2% threshold) .
- IR Spectroscopy : Validate amide C=O (1650–1680 cm⁻¹) and cyano C≡N (2200–2250 cm⁻¹) stretches .
Q. Table 2: Key Spectral Signatures
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Amide C=O | 168–170 (¹³C) | 1650–1680 |
| Cyano C≡N | - | 2200–2250 |
| Aromatic H | 7.2–8.1 (¹H) | - |
Q. How do the functional groups in this compound influence its reactivity?
Methodological Answer:
- Cyano Group (-C≡N) :
- Participates in nucleophilic additions (e.g., with amines to form amidines) .
- Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids .
- Amide (-CONH-) :
- Stabilizes via resonance, reducing electrophilicity.
- Undergoes hydrolysis to carboxylic acids under prolonged heating with strong acids/bases .
- Aromatic Methyl Group :
- Directs electrophilic substitution (e.g., halogenation) to the ortho/para positions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and preliminary in vivo studies?
Methodological Answer:
- Model Relevance : Validate in vitro assays (e.g., enzyme inhibition) against in vivo pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that explain efficacy gaps .
- Dose-Response Calibration : Adjust in vivo dosing to match in vitro effective concentrations, accounting for plasma protein binding .
Q. Table 3: Common Discrepancies and Solutions
| Issue | Cause | Mitigation |
|---|---|---|
| Low in vivo efficacy | Poor solubility/bioavailability | Formulate with co-solvents (e.g., PEG 400) |
| Toxicity in vivo | Off-target metabolite formation | Structure-activity relationship (SAR) optimization |
Q. How can computational modeling optimize derivative design for enhanced target binding affinity?
Methodological Answer:
- Molecular Docking : Use X-ray crystallography data (e.g., Protein Data Bank) to model ligand-receptor interactions .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR Models : Corlate substituent electronegativity/logP with activity (e.g., cyano group enhances π-π stacking) .
Q. Table 4: Computational Workflow
| Step | Tool/Method | Output |
|---|---|---|
| 1 | AutoDock Vina | Docking score (kcal/mol) |
| 2 | GROMACS | Binding free energy (ΔG) |
| 3 | MOE QSAR | Predictive activity model (R² >0.8) |
Q. What experimental design principles minimize side reactions during multi-step synthesis?
Methodological Answer:
- Stepwise Protection : Temporarily block reactive sites (e.g., amide NH with Boc groups) to prevent cross-reactivity .
- Real-Time Monitoring : Use inline FTIR or HPLC to detect intermediates and abort failed reactions early .
- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology .
Q. Table 5: Example DoE Parameters
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (mol%) | 1–5% | 3% |
| Reaction Time | 2–6h | 4h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
